4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of fluorine, sulfur, and nitrile functional groups This compound is notable for its unique structural features, which include a trifluoromethyl group and a mercapto group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core, often through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid derivative.
Incorporation of the Mercapto Group: The mercapto group is introduced in the final step through a thiolation reaction, often using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile can undergo oxidation to form disulfides or sulfonic acids, depending on the oxidizing agent used.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate for oxidation of the mercapto group.
Reduction: Lithium aluminum hydride or palladium on carbon for reduction of the nitrile group.
Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is largely dependent on its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, while the mercapto group may participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-mercapto-6-methylpyridine
- 4-(4-Fluorophenyl)-2-mercapto-6-chloronicotinonitrile
- 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)pyrimidine
Uniqueness
4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is unique due to the combination of its trifluoromethyl and mercapto groups, which confer distinct chemical properties such as increased lipophilicity and reactivity. This makes it particularly valuable in the synthesis of compounds with enhanced biological activity and stability.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)9-5-11(13(15,16)17)19-12(20)10(9)6-18/h1-5H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMMMKIBJIOLKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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